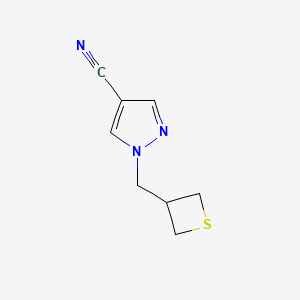

1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile

Description

1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a thietane ring fused to a pyrazole ring with a carbonitrile group

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(thietan-3-ylmethyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H9N3S/c9-1-7-2-10-11(3-7)4-8-5-12-6-8/h2-3,8H,4-6H2 |

InChI Key |

JWIFSBVZQGQIOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)CN2C=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(chloromethyl)thiirane with pyrazole derivatives. One common method includes the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and reaction conditions with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The thietane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.

Electrophilic Ring Expansion: The thietane ring can also undergo electrophilic ring expansion reactions with carbenes and nitrenes, leading to the formation of larger heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures.

Electrophilic Ring Expansion: Reagents such as diazo compounds or nitrenes are used under conditions that promote electrophilic attack, often in the presence of Lewis acids.

Major Products: The major products formed from these reactions include various substituted pyrazoles and larger heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing heterocycles, which are valuable in various chemical transformations.

Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Neurological Effects: Studies have shown that derivatives of this compound exhibit antidepressant activity by modulating adrenergic, GABA-ergic, and serotoninergic neurotransmission. The compound’s interaction with these neurotransmitter systems suggests its potential use in treating depression and related disorders.

Molecular Targets: The primary molecular targets include adrenergic receptors, GABA receptors, and serotonin receptors, which are involved in the regulation of mood and behavior.

Comparison with Similar Compounds

Thietane Derivatives: Compounds such as 2-(chloromethyl)thiirane and other thietane-containing molecules share structural similarities with 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile.

Pyrazole Derivatives: Various substituted pyrazoles, including 3,5-dibromo-4-nitropyrazole, are structurally related and exhibit similar reactivity patterns.

Uniqueness: 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of the thietane and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.